N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide
Description
N-((1-(Thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a unique hybrid structure combining a thiophene moiety, a cyclopropane ring, and an isoxazole-5-carboxamide group. The thiophene (a sulfur-containing aromatic heterocycle) is linked via a cyclopropylmethyl bridge to the isoxazole ring, which is substituted at position 5 with a carboxamide group. The cyclopropane ring introduces conformational rigidity, which may enhance target binding specificity, while the thiophene and isoxazole moieties contribute to π-π stacking interactions and metabolic stability.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(9-3-6-14-16-9)13-8-12(4-5-12)10-2-1-7-17-10/h1-3,6-7H,4-5,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMGQWOXQNLRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the cyclopropylmethyl intermediate: This can be achieved through the reaction of thiophene with a suitable cyclopropylmethylating agent under controlled conditions.
Cycloaddition reaction: The intermediate is then subjected to a [3+2] cycloaddition reaction with nitrile oxides to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
Medicinal Chemistry Applications
N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide has been investigated for its potential as an inhibitor of specific enzymes related to inflammatory diseases. The compound is structurally related to thiophene carboxamide compounds known for their activity against IKK-2, an enzyme involved in inflammatory responses.
Inhibition of IKK-2
A notable application of this compound is its role as an IKK-2 inhibitor . IKK-2 plays a crucial role in the NF-kB signaling pathway, which is implicated in various inflammatory conditions and cancers. Inhibition of this enzyme can be beneficial for treating diseases such as:
Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoxazole derivatives, including this compound, and evaluated their anti-inflammatory activity. The compound demonstrated significant inhibitory effects on IKK-2, leading to reduced inflammation in animal models of rheumatoid arthritis .
Study 2: Synthesis and Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to explore modifications to the isoxazole structure. The results indicated that variations in the thiophene ring and cyclopropyl group significantly influenced the compound's potency against IKK-2. Data from this study highlighted optimal structural features that enhance biological activity .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(thiophen-2-yl)cyclopropylmethyl isoxazole | IKK-2 Inhibition | 0.5 | |
| Isoxazole Derivative A | Anti-inflammatory | 0.3 | |
| Isoxazole Derivative B | Cytotoxicity | 1.0 |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Recent literature highlights metal-free synthetic routes that yield high purity and yields of isoxazoles, including this specific compound. These methods often utilize readily available starting materials and avoid toxic reagents, making them environmentally friendly alternatives .
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Narlaprevir (C36H63N5O7S)
Narlaprevir, a cyclopropane-containing antiviral, shares the cyclopropane ring but differs significantly in its substituents. Its core includes a bicyclic azabicyclo[3.1.0]hexane and a tert-butylsulfonyl group, whereas the target compound uses a thiophene-isoxazole system. Key contrasts:
- Heterocycles : Narlaprevir lacks aromatic heterocycles like thiophene or isoxazole, instead relying on a carboxamide-linked cyclohexane.
- Rigidity : Both compounds use cyclopropane for rigidity, but Narlaprevir’s bicyclic system imposes greater conformational constraint.
- The target compound’s thiophene-isoxazole system could modulate selectivity toward other viral or cellular targets.
Thiazol-5-ylmethyl Carboxamides
The pharmacopeial report describes thiazole-based carboxamides, such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate . Key comparisons:
- Heterocycles : Thiazole (N,S-heterocycle) vs. thiophene (S-only) and isoxazole (N,O). Thiazole’s additional nitrogen may enhance hydrogen-bonding capacity.
- Substituents : The thiazole derivatives include bulky benzyl and phenyl groups, which likely improve membrane permeability but reduce solubility. The target compound’s cyclopropane-methyl group balances lipophilicity and steric bulk.
- Functional Groups: Both classes use carboxamide linkages, but the target compound lacks the oxazolidinone and ureido groups seen in the thiazole analogs, which are critical for protease inhibition in some contexts.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
This crystallographically characterized analog (C9H8N3O2S) shares the isoxazole-carboxamide motif but substitutes thiophene with thiazole. Structural insights:
- Heterocycles : Thiazole’s N-atom at position 3 (vs. thiophene’s S-atom at position 2) alters electronic properties and binding interactions.
- Substituents : The methyl group at isoxazole-C5 in the target compound vs. C4-methyl in the analog may influence steric hindrance at binding sites.
- Crystallography: The analog’s planar isoxazole-thiazole system facilitates π-stacking, whereas the target compound’s cyclopropane introduces a non-planar, three-dimensional geometry.
Discussion of Substituent Effects
- Thiophene vs. Thiazole : Thiophene’s higher lipophilicity may improve blood-brain barrier penetration, whereas thiazole’s polarity enhances solubility .
- Cyclopropane : The strain in the cyclopropane ring may increase reactivity or stabilize a bioactive conformation, as seen in Narlaprevir’s antiviral activity .
- Isoxazole Position : The 5-carboxamide substitution (vs. 4-methyl in ) could optimize binding to ATP pockets in kinases.
Biological Activity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 238.29 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits several biological activities, primarily related to its anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed findings from various studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of isoxazole derivatives, including this compound. These compounds have been shown to inhibit key inflammatory markers:
| Inflammatory Marker | Effect (%) |
|---|---|
| COX-2 | 82.5 |
| IL-1β | 89.5 |
| C-reactive protein | 77.1 |
The compound significantly reduced the expression levels of these markers, suggesting a robust anti-inflammatory effect that could be beneficial in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicate that this compound induces apoptosis in cancer cells while reducing necrosis rates significantly. For instance:
| Cell Line | Apoptosis Induction (%) | Necrosis Reduction (%) |
|---|---|---|
| Hep3B | 60 | 66 |
These results suggest that the compound could serve as a promising candidate for cancer therapy by promoting programmed cell death while minimizing harmful necrotic effects .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes leading to cell lysis. The compound's efficacy was assessed using fluorescence spectroscopy, revealing significant bactericidal activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Pro-inflammatory Pathways : The compound inhibits the COX pathway and reduces nitric oxide production, which are critical in inflammatory responses.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction and caspase activation.
- Membrane Disruption : In antimicrobial applications, it appears to compromise bacterial membrane integrity, leading to cytotoxicity.
Case Studies
Several case studies have documented the efficacy of isoxazole derivatives in clinical settings:
- Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis showed that a derivative similar to this compound resulted in significant improvements in joint swelling and pain relief compared to placebo controls .
- Cancer Treatment Efficacy : In preclinical models of liver cancer, administration of this compound led to a marked reduction in tumor size and improved survival rates compared to untreated groups .
Q & A
Basic Synthesis: What are the common synthetic routes for N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide, and how are key intermediates optimized?
Answer:
The synthesis typically involves multi-step protocols:
- Cyclopropane Ring Formation : Reacting thiophene derivatives with cyclopropane precursors (e.g., via [2+1] cycloaddition or alkylation). For example, thiophen-2-yl groups can be introduced using N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization with iodine and triethylamine in DMF .
- Isoxazole Coupling : The isoxazole-5-carboxamide moiety is often prepared via condensation reactions, such as reacting hydroxylamine with β-keto esters, followed by carboxamide formation using activated carboxylic acids or acyl chlorides.
Optimization : Reaction time (1–3 minutes for cyclization) and solvent polarity (DMF for cyclization efficiency) are critical for yield improvement .
Advanced Synthesis: How can stereochemical challenges in cyclopropane ring formation be addressed during synthesis?
Answer:
Stereocontrol in cyclopropane systems requires:
- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts to direct ring closure.
- DFT Calculations : To predict transition states and optimize reaction conditions (e.g., solvent, temperature) for desired stereoisomers.
- Post-Synthesis Resolution : Chromatographic separation (e.g., chiral HPLC) or crystallization to isolate enantiomers. Evidence from related cyclopropane-thiophene systems highlights the role of iodine-mediated cyclization in stabilizing intermediates .
Basic Characterization: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the cyclopropane protons (δ 1.2–1.8 ppm, split due to ring strain) and thiophene/aromatic signals (δ 6.5–8.0 ppm). Carboxamide NH typically appears at δ 8.5–10 ppm .
- HRMS : To confirm molecular formula (e.g., [M+H]+ ion).
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) and cyclopropane C-H bending (~1000 cm⁻¹).
Advanced Characterization: What challenges arise in X-ray crystallography for this compound, and how are they resolved?
Answer:
- Crystal Growth : Poor solubility in common solvents requires trial of polar aprotic solvents (e.g., DMSO/EtOH mixtures) or slow evaporation.
- Disorder in Cyclopropane Rings : Mitigated by low-temperature data collection (100 K) to reduce thermal motion.
- Validation : Compare experimental vs. DFT-calculated bond lengths/angles. For example, crystallographic data for analogous thiazole-carboxamides show precise alignment with computational models .
Basic Biological Evaluation: What in vitro assays are suitable for screening its antimicrobial or anticancer activity?
Answer:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) with pH-adjusted media to account for carboxamide ionization .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs (e.g., doxorubicin).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
Advanced Biological Evaluation: How can in vivo pharmacokinetics and toxicity be assessed for this compound?
Answer:
- Pharmacokinetics : Administer via intravenous/oral routes in rodent models; quantify plasma levels using LC-MS/MS. Monitor metabolites (e.g., cyclopropane ring oxidation products).
- Toxicity : Acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. For analogs like dasatinib, dose-dependent hepatotoxicity was linked to thiazole metabolism .
Structure-Activity Relationship (SAR): Which structural modifications enhance target selectivity?
Answer:
- Cyclopropane Substituents : Bulky groups (e.g., methyl) improve metabolic stability but may reduce solubility.
- Isoxazole vs. Thiazole : Replacing isoxazole with thiazole increases π-π stacking in kinase binding pockets (e.g., BCR-ABL inhibition in dasatinib analogs) .
- Thiophene Position : 2-Thiopheneyl vs. 3-substituted analogs show varying activity due to steric hindrance in target binding .
Computational Modeling: How can molecular docking explain its binding mode to biological targets?
Answer:
- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., kinases, GPCRs).
- Docking Workflow : Use AutoDock Vina with flexible ligand sampling. For thiophene-containing analogs, docking into EGFR kinase (PDB: 1M17) revealed H-bonds between the carboxamide and Thr766/Met769 residues .
- MD Simulations : 100-ns simulations to assess binding stability and identify key residues for mutagenesis studies.
Stability and Solubility: What formulation strategies mitigate poor aqueous solubility?
Answer:
- Co-Solvents : Use PEG 400 or cyclodextrins to enhance solubility (e.g., 20% w/v PEG increased solubility of similar carboxamides by 10-fold) .
- Salt Formation : React with HCl or sodium to form water-soluble salts.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, as demonstrated for thiazole-carboxamides .
Data Contradictions: How should researchers resolve discrepancies in reported biological activities?
Answer:
- Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, serum concentration).
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL). For example, conflicting antimicrobial data may arise from pH-dependent activity .
- Orthogonal Assays : Confirm hits with alternative methods (e.g., SPR for binding affinity if cell-based assays conflict).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
